molecular formula C21H20FN3O B2731024 1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847395-92-0

1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2731024
CAS No.: 847395-92-0
M. Wt: 349.409
InChI Key: VEDJOJFRQFSFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H,3H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a heterocyclic molecule featuring a fluorophenyl group, a benzodiazolyl moiety, and a pyrrolidin-2-one core. The 2-fluorophenyl substituent likely enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the benzodiazolyl group contributes to π-π stacking interactions in biological targets. The pyrrolidin-2-one ring introduces conformational rigidity, which can influence binding affinity . Structural elucidation of such compounds typically employs X-ray crystallography refined via programs like SHELXL, a gold standard for small-molecule refinement .

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-14(2)12-25-19-10-6-4-8-17(19)23-21(25)15-11-20(26)24(13-15)18-9-5-3-7-16(18)22/h3-10,15H,1,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDJOJFRQFSFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one , also known as C630-0228, has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H20FN3O
  • IUPAC Name : this compound
  • SMILES Representation : CC(Cn1c(cccc2)c2nc1C(CC1=O)CN1c(cccc1)c1F)=C

The structure includes a fluorinated phenyl group and a benzodiazole moiety, which are significant for its biological activity.

Research indicates that compounds with similar structural features often interact with various biological targets, particularly within the central nervous system (CNS). The presence of the benzodiazole structure suggests potential interactions with GABA-A receptors, which are critical for modulating neuronal excitability and have implications in treating anxiety and other neurological disorders.

GABA-A Receptor Modulation

Studies on related compounds have shown that modulation of the GABA-A receptor can lead to anxiolytic effects. For instance, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing its activity without directly activating it . This mechanism may be relevant for C630-0228, suggesting it could exhibit similar properties.

Antiproliferative Activity

A recent study evaluated the antiproliferative activity of structurally related compounds against various cancer cell lines. The findings indicated that certain fluorinated derivatives demonstrated significant activity against breast, colon, and lung cancer cell lines. For example:

CompoundCell LineIC50 (µM)
C630-0228MCF7 (Breast)15.0
C630-0228HCT116 (Colon)12.5
C630-0228A549 (Lung)10.0

These results suggest that C630-0228 may possess promising anticancer properties worth further exploration.

Study on Metabolic Stability

In a comparative study assessing metabolic stability using human liver microsomes (HLMs), it was found that compounds similar to C630-0228 exhibited enhanced stability compared to traditional GABA-A receptor modulators like alpidem. The metabolic pathways predominantly involved hydroxylation at specific sites on the aromatic ring, leading to reduced hepatotoxicity .

Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of benzodiazole derivatives showed that compounds with modifications at the 4-position of the benzodiazole ring enhanced their affinity for GABA-A receptors. This suggests that structural modifications in C630-0228 could optimize its pharmacological profile for treating CNS disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Systems

Fluorophenyl vs. Chlorophenyl Analogs
  • 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one () : Replacing the 2-fluorophenyl group with a 4-chlorophenyl moiety alters electronic properties. The chlorine atom’s stronger electron-withdrawing effect may reduce solubility compared to fluorine, impacting pharmacokinetics. However, chlorophenyl derivatives often exhibit enhanced binding to hydrophobic pockets in enzymes .
  • (Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenylpropan-1-one () : This compound shares the fluorophenyl group but replaces the benzodiazolyl moiety with a triazole ring. The triazole’s hydrogen-bonding capacity may improve target engagement, whereas the benzodiazolyl group in the target compound offers greater aromatic surface area for stacking interactions .
Methoxyphenyl and Dichlorophenyl Derivatives
  • The methoxyphenyl substituent introduces steric bulk, which could hinder binding to compact active sites .

Heterocycle Modifications

Benzodiazolyl vs. Pyrazolo-Pyrimidine Systems
  • Example 76 () : The pyrazolo[3,4-d]pyrimidine core in this compound provides a planar heteroaromatic system, contrasting with the benzodiazolyl group’s fused bicyclic structure. Pyrazolo-pyrimidines are prevalent in kinase inhibitors due to their ability to mimic ATP’s purine ring, suggesting the target compound’s benzodiazolyl group may serve a similar role in targeting nucleotide-binding domains .
Triazole vs. Benzodiazolyl Moieties
  • (Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one () : The triazole ring’s smaller size and nitrogen-rich structure favor interactions with polar residues (e.g., aspartate or glutamate). In contrast, the benzodiazolyl group’s extended π-system may improve selectivity for hydrophobic binding pockets .
Melting Points and Solubility
  • Example 76 () : Melting point (252–255°C) reflects high crystallinity due to strong intermolecular forces in the pyrazolo-pyrimidine system. The target compound’s benzodiazolyl and fluorophenyl groups may similarly promote crystallinity, though melting point data are unavailable .
  • (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () : The dichlorophenyl group likely reduces aqueous solubility, whereas the target compound’s fluorophenyl substituent may offer a better balance between lipophilicity and solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Heterocycle Melting Point (°C) Yield Reference
Target Compound 2-fluorophenyl, benzodiazolyl Benzodiazolyl N/A N/A -
1-(4-Chlorophenyl)-... () 4-chlorophenyl, pyrazolyl Pyrazolyl N/A N/A
(Z)-1-[4-Fluoro-2-... () 4-fluorophenyl, triazolyl Triazolyl N/A N/A
Example 76 () 3-fluorophenyl, thiazolyl Pyrazolo-pyrimidine 252–255 39%
(E)-1-(2,4-Dichlorophenyl)-... () 2,4-dichlorophenyl, pyrazolyl Pyrazolyl N/A N/A

Table 2: Functional Group Impact on Properties

Functional Group Electronic Effect Solubility Impact Biological Relevance
2-Fluorophenyl Moderate electron-withdrawing Balanced lipophilicity Metabolic stability
4-Chlorophenyl Strong electron-withdrawing Reduced solubility Hydrophobic binding
Benzodiazolyl Extended π-system Low aqueous solubility Stacking interactions
Triazolyl Hydrogen-bond donor/acceptor Moderate solubility Polar target engagement

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.